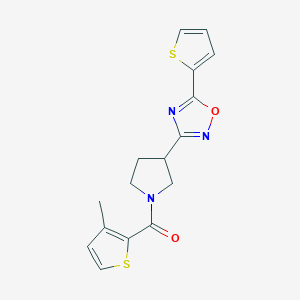

(3-Methylthiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methylthiophen-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-10-5-8-23-13(10)16(20)19-6-4-11(9-19)14-17-15(21-18-14)12-3-2-7-22-12/h2-3,5,7-8,11H,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAAXYKEROISIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Methylthiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the condensation of various precursors. The molecular formula is , indicating a complex structure with multiple functional groups. The crystal structure reveals a monoclinic system with specific lattice parameters, confirming its solid-state properties and providing insight into its molecular geometry .

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 9.8966(5) |

| b (Å) | 9.4360(4) |

| c (Å) | 16.7115(7) |

| β (°) | 92.245(4) |

| Volume (ų) | 1559.39(12) |

| Z | 4 |

Biological Activity

Recent studies have evaluated the biological activity of this compound, particularly focusing on its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

The compound has been tested against various human cancer cell lines, including promyelocytic leukemia cells (HL-60). The results indicate significant cytotoxicity, with IC50 values ranging widely depending on the specific derivative and experimental conditions. For instance, certain derivatives demonstrated IC50 values as low as 86 μM, indicating strong anti-proliferative effects .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the modulation of apoptotic pathways. Expression analysis revealed that treatment with the compound led to a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting an induction of apoptosis alongside cell cycle arrest .

Case Studies

A notable study investigated the effects of similar thiophene-based compounds on cancer cell lines. The study found that modifications in the thiophene ring significantly influenced biological activity, highlighting the importance of structural variations in determining efficacy .

Table 2: Summary of Biological Activity Studies

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| (3-Methylthiophen-2-yl)... | HL-60 | 86 | Induction of apoptosis and cell cycle arrest |

| Isoxazole derivative (3) | HL-60 | 755 | Promotion of apoptosis |

| Isoxazole derivative (6) | HL-60 | 500 | Cell cycle arrest |

Comparison with Similar Compounds

Example Compounds :

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

Functional Implications :

- The carboxylate in 7b may improve solubility but reduce membrane permeability compared to the target compound’s methylthiophene group.

Fluorophenyl-Substituted Oxadiazole Analogs

Example Compound: 2-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Structural Differences :

- The fluorophenyl group replaces the thiophen-2-yl moiety on the oxadiazole ring ().

Functional Implications :

- Fluorine substitution improves metabolic stability and bioavailability in many drug candidates. However, the target compound’s thiophene substituent may offer superior π-π stacking interactions in hydrophobic binding pockets.

Natural Product Derivatives from Zygophyllum fabago

Example Compounds : Zygocaperoside and Isorhamnetin-3-O glycoside

Structural Differences :

- These natural products feature glycoside and flavonoid backbones (), contrasting sharply with the synthetic heterocycles in the target compound.

Functional Implications :

- Natural products often exhibit broader off-target effects due to structural complexity. The target compound’s modular design allows for precise tuning of electronic and steric properties.

Comparative Data Table

Research Findings and Gaps

- Structural Insights : The target compound’s dual thiophene design balances electron-rich and electron-deficient regions, a feature absent in analogs like 7a/7b or the fluorophenyl derivative.

- Synthetic Opportunities : The use of sulfur-mediated cyclization (as in ) could be adapted for optimizing the target compound’s yield or purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.